potassium;8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylate
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Overview
Description
potassium;8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylate is a chemical compound with the molecular formula C16H8ClFNO4.K. It is also known by its systematic name, furo(3,2-f)-1,2-benzisoxazole-6-carboxylic acid, 8-chloro-3-(2-fluorophenyl)-5,6-dihydro-, potassium salt (1:1) . This compound is characterized by its unique structure, which includes a benzisoxazole moiety and a potassium ion.
Preparation Methods
The synthesis of potassium;8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylate involves several steps, starting with the preparation of the benzisoxazole core. This is typically achieved through a cyclization reaction involving appropriate precursors.
Chemical Reactions Analysis
potassium;8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
potassium;8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving the formation of carbon-carbon bonds.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of potassium;8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target. For example, in enzyme inhibition studies, this compound may bind to the active site of the enzyme and prevent substrate binding, thereby inhibiting the enzyme’s activity .
Comparison with Similar Compounds
potassium;8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylate can be compared with other similar compounds, such as:
A-56234 anhydrous: This compound has a similar benzisoxazole core but lacks the potassium ion.
Furo(3,2-f)-1,2-benzisoxazole-6-carboxylic acid: This compound is similar but does not have the 8-chloro-3-(2-fluorophenyl)-5,6-dihydro- substitution.
The uniqueness of this compound lies in its specific structure, which includes both the benzisoxazole core and the potassium ion. This combination imparts unique chemical and biological properties to the compound, making it valuable for various applications.
Properties
CAS No. |
90247-09-9 |
---|---|
Molecular Formula |
C16H10ClFKNO5 |
Molecular Weight |
371.79 g/mol |
IUPAC Name |
potassium;8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylate |
InChI |
InChI=1S/C16H9ClFNO4.K/c17-12-14-7(6-11(22-14)16(20)21)5-9-13(19-23-15(9)12)8-3-1-2-4-10(8)18;/h1-5,11H,6H2,(H,20,21);/q;+1/p-1 |
InChI Key |
VCMOBUASDNAKAH-UHFFFAOYSA-M |
Isomeric SMILES |
C1C(OC2=C(C3=C(C=C21)C(=NO3)C4=CC=CC=C4F)Cl)C(=O)[O-].O.[K+] |
SMILES |
C1C(OC2=C(C3=C(C=C21)C(=NO3)C4=CC=CC=C4F)Cl)C(=O)[O-].[K+] |
Canonical SMILES |
C1C(OC2=C(C3=C(C=C21)C(=NO3)C4=CC=CC=C4F)Cl)C(=O)[O-].[K+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
90247-08-8 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro(3,2-f)-1,2-benzisoxazole-6-carboxylate A 56234 A 56234, potassium salt A-56234 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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